4-Methoxy-2-methylpyrimidine-5-carboxylic acid
Overview
Description
4-Methoxy-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-methoxypyrimidine with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group at the 5-position . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the cyclization and carboxylation processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization, distillation, and chromatography is also common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-alcohols or aldehydes. Substitution reactions can result in a wide range of functionalized pyrimidine compounds .
Scientific Research Applications
4-Methoxy-2-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis or DNA replication, thereby exerting its biological effects . The exact pathways and targets vary based on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: Lacks the methoxy group at the 4-position, resulting in different chemical and biological properties.
4-Methoxypyrimidine-5-carboxylic acid: Lacks the methyl group at the 2-position, affecting its reactivity and applications.
2,4-Dimethylpyrimidine-5-carboxylic acid: Contains an additional methyl group, which can influence its chemical behavior and biological activity.
Uniqueness
4-Methoxy-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of both methoxy and methyl groups, which confer specific steric and electronic effects. These effects influence its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Biological Activity
4-Methoxy-2-methylpyrimidine-5-carboxylic acid (MMCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by a pyrimidine ring with a methoxy group at the 4-position and a carboxylic acid at the 5-position. Its molecular formula is , and it has been noted for its ability to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The biological activity of MMCA primarily arises from its interaction with specific enzymes and receptors. Research indicates that it can act as both an inhibitor and activator of certain enzymatic pathways:
- Enzyme Inhibition : MMCA has been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication, which may contribute to its anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that MMCA exhibits antimicrobial properties, potentially making it useful in treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of MMCA is crucial for optimizing its biological activity. Research has identified several key modifications that enhance its potency:
Compound | Modification | Effect on Activity |
---|---|---|
MMCA | Base Structure | Initial activity observed |
4-Methoxy-2-methylpyrimidine-5-carbonitrile | Introduction of cyano group | Increased potency against specific targets |
4-Methoxy-2-methylpyrimidine-5-amines | Amino substitution | Enhanced interaction with target enzymes |
Studies have indicated that modifications at the 2 and 5 positions of the pyrimidine ring can significantly affect the compound's inhibitory effects on various biological targets .
Case Studies
- Anticancer Properties : A study investigated the effects of MMCA on breast cancer cell lines, revealing that it inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Antimicrobial Activity : Another research effort focused on evaluating MMCA's efficacy against bacterial strains. The compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Recent Research Findings
Recent studies have further elucidated the biological mechanisms associated with MMCA:
- Inhibition of NAPE-PLD : Research has highlighted MMCA's role as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in lipid metabolism and signaling pathways associated with cancer progression .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of MMCA have shown promising results regarding its bioavailability and metabolic stability, making it a candidate for further development in drug formulation .
Properties
IUPAC Name |
4-methoxy-2-methylpyrimidine-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-3-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKLIDDLMRGFMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72411-88-2 | |
Record name | 4-methoxy-2-methylpyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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